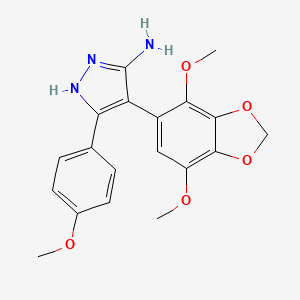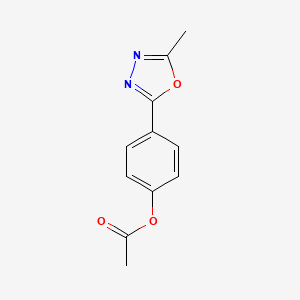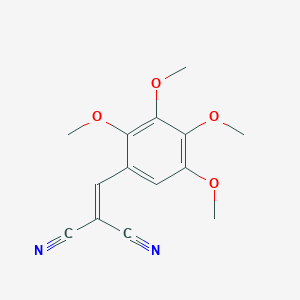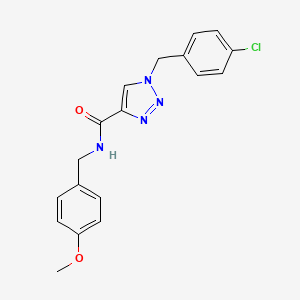![molecular formula C15H7F4N5S B11046350 6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046350.png)
6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields .
Vorbereitungsmethoden
The synthesis of 6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-fluoro-3-(trifluoromethyl)benzohydrazide with pyridine-3-carboxylic acid hydrazide in the presence of a dehydrating agent . Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as using catalysts or varying temperature and pressure .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities, making it a subject of interest in biological studies.
Medicine: Due to its pharmacological properties, it is explored for drug development, particularly as enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, leading to changes in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazolothiadiazole derivatives, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
What sets 6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of fluorine and trifluoromethyl groups, which can enhance its pharmacological properties and stability .
Eigenschaften
Molekularformel |
C15H7F4N5S |
|---|---|
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
6-[2-fluoro-3-(trifluoromethyl)phenyl]-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H7F4N5S/c16-11-9(4-1-5-10(11)15(17,18)19)13-23-24-12(21-22-14(24)25-13)8-3-2-6-20-7-8/h1-7H |
InChI-Schlüssel |
ZOVCQKLLQSPHGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11046272.png)


![ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(3-hydroxy-4-methoxyphenyl)propanoate](/img/structure/B11046302.png)

![1-(3-Chloro-2-methylphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11046323.png)
![3-(4-chlorophenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046327.png)
![4-[4-(Hexyloxy)phenyl]-2-oxo-2H-benzo[H]chromen-3-YL cyanide](/img/structure/B11046338.png)

![2,4-Diamino-10-(dimethylamino)-8,8-dimethyl-5-(4-methylphenyl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11046346.png)
![propan-2-yl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate](/img/structure/B11046353.png)

![4-oxo-6,7,8,9-tetrahydro-5H-oxadiazolo[3,4-a]azocin-10-ium-3-olate](/img/structure/B11046359.png)
![4-[(2-oxo-2H-chromen-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11046373.png)